molecular formula C6H7NOS B6154549 2-methoxypyridine-3-thiol CAS No. 2229360-57-8

2-methoxypyridine-3-thiol

Cat. No.: B6154549
CAS No.: 2229360-57-8
M. Wt: 141.2
InChI Key:
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Description

2-Methoxypyridine-3-thiol is an organic compound with the molecular formula C6H7NOS. It belongs to the class of heterocyclic compounds and is primarily used as a building block for the synthesis of various pharmaceuticals and agrochemicals. This compound has gained significant attention from researchers due to its versatile applications and unique chemical properties.

Biochemical Analysis

Biochemical Properties

2-Methoxypyridine-3-thiol plays a significant role in biochemical reactions, particularly due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This property makes it a valuable reagent in studying protein folding and redox reactions. In biochemical systems, this compound interacts with enzymes such as thiol-disulfide oxidoreductases, which facilitate the formation and breakage of disulfide bonds. Additionally, it can interact with proteins that have cysteine residues, forming covalent bonds that can alter the protein’s structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modifying the redox state of signaling proteins, thereby impacting their activity. For instance, the compound can modulate the activity of transcription factors that are sensitive to redox changes, leading to alterations in gene expression. Furthermore, this compound can influence cellular metabolism by interacting with enzymes involved in metabolic pathways, potentially altering the flux of metabolites through these pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of disulfide bonds with cysteine residues in proteins, which can lead to changes in protein conformation and activity. This compound can also act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. For example, it can inhibit thiol-containing enzymes by forming covalent bonds with the active site cysteine residues, thereby blocking substrate access .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form disulfides, which may reduce its reactivity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in redox-sensitive pathways. Its degradation products may also have biological activity, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can modulate redox-sensitive signaling pathways without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as oxidative stress and cellular damage, due to excessive formation of disulfide bonds and disruption of cellular redox balance. Studies in animal models have identified threshold doses beyond which adverse effects become prominent, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions and sulfur metabolism. It interacts with enzymes such as thioredoxin reductase and glutathione peroxidase, which play crucial roles in maintaining cellular redox homeostasis. The compound can also affect the levels of metabolites such as glutathione, a key antioxidant, by modulating the activity of enzymes involved in its synthesis and degradation .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its thiol group. Once inside the cell, it may bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by its interactions with extracellular matrix components and cell surface receptors .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can localize to specific compartments such as the cytoplasm, nucleus, and mitochondria, where it exerts its biochemical effects. Targeting signals and post-translational modifications, such as the addition of thiol groups, can direct this compound to particular organelles, thereby influencing its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methoxypyridine-3-thiol typically involves the reaction of 2-methoxypyridine with thiolating agents under controlled conditions. One common method includes the use of hydrogen sulfide in the presence of a base to introduce the thiol group at the 3-position of the pyridine ring .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the catalytic thiolation of 2-methoxypyridine using sulfur-containing reagents under optimized temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxypyridine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding pyridine-3-thiol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Pyridine-3-thiol.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Methoxypyridine-3-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

  • 2-Methoxypyridine
  • 3-Methoxypyridine
  • 4-Methoxypyridine
  • Pyridine-3-thiol

Comparison: 2-Methoxypyridine-3-thiol is unique due to the presence of both methoxy and thiol groups on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, 2-methoxypyridine lacks the thiol group, limiting its reactivity in thiolation reactions. Similarly, pyridine-3-thiol does not have the methoxy group, which affects its solubility and reactivity in certain conditions .

Properties

CAS No.

2229360-57-8

Molecular Formula

C6H7NOS

Molecular Weight

141.2

Purity

95

Origin of Product

United States

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